N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine
Overview
Description
“N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine” is a guanidine derivative . It has a molecular formula of C14H12N4OS and a molecular weight of 284.34 .
Molecular Structure Analysis
The molecular structure of N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine consists of a benzothiazole ring attached to a guanidine group via a phenoxy linker . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The predicted boiling point of N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine is 456.6±37.0 °C and its predicted density is 1.44±0.1 g/cm3 . Its pKa is predicted to be 9.19±0.30 .Scientific Research Applications
Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .
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Anticancer Activity : Benzothiazole derivatives have been studied extensively and found to have diverse chemical reactivity and broad spectrum of biological activity . A work by Dr. Malcolm Stevens of the Cancer Research UK Group at Nottingham University showed the potential of benzothiazole (NSC 674495) and related compounds as anticancer agents .
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Antimicrobial Activity : Benzothiazole compounds have been found to exhibit antimicrobial properties .
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Antidiabetic Activity : N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a noninsulin-dependent diabetes mellitus rat model .
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Anticonvulsant Activity : Benzothiazole compounds have been found to exhibit anticonvulsant properties .
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Anti-inflammatory Activity : Benzothiazole compounds have been found to exhibit anti-inflammatory properties .
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Antiviral Activity : Benzothiazole compounds have been found to exhibit antiviral properties .
properties
IUPAC Name |
2-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c15-13(16)18-14-17-11-7-6-10(8-12(11)20-14)19-9-4-2-1-3-5-9/h1-8H,(H4,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIZKKOVKGMZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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